molecular formula C17H22ClNO B1675571 rac Atomoxetine Hydrochloride CAS No. 82857-40-7

rac Atomoxetine Hydrochloride

Cat. No.: B1675571
CAS No.: 82857-40-7
M. Wt: 291.8 g/mol
InChI Key: LUCXVPAZUDVVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is a compound that is active at a novel site on receptor-operated calcium channels . It is useful for the treatment of neurological disorders and diseases . Its molecular formula is C17H22ClNO and it has a molar mass of 291.82 .


Molecular Structure Analysis

The molecular structure of “N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is represented by the molecular formula C17H22ClNO . The molecular weight of the compound is 291.8 g.

Scientific Research Applications

Synthesis and Labeling

  • N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride has been used in the synthesis of carbon-14 labeled isotopomers for pharmaceutical research, particularly as a potent inhibitor of the presynaptic norepinephrine transporter. This process involved complex chemical reactions like Stille coupling and asymmetric reduction (Kuo, Clodfelter, & Wheeler, 2004).

Pharmacokinetics and Metabolism

  • Studies on the disposition and metabolism of atomoxetine hydrochloride (a form of N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride) in animals, like Fischer 344 rats and beagle dogs, have been conducted to understand its pharmacokinetics. These studies revealed insights into its absorption, metabolism, and excretion patterns (Mattiuz et al., 2003).

Radiopharmaceutical Research

  • The compound has been labeled with fluorine-18 for use in Positron Emission Tomography (PET) studies, indicating its application in radiopharmaceutical research. This research is significant for developing diagnostic tools and treatments for various illnesses (Hammadi & Crouzel, 1993).

Enantioselective Synthesis

  • Enantioselective synthesis processes have been developed for creating specific isomers of related compounds, showing the importance of this compound in advanced chemical synthesis techniques (Wheeler, 1992).

Role in Drug Metabolism

  • The role of cytochrome P450 2D6 in the metabolism of atomoxetine hydrochloride has been explored, highlighting the compound's significance in understanding genetic variations in drug metabolism and pharmacogenetics (Sauer et al., 2003).

Safety and Hazards

“N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride” is harmful if swallowed and causes serious eye damage . It may cause drowsiness or dizziness and may cause damage to organs (Liver) through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Rac Atomoxetine Hydrochloride, also known as LY 135252 or N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride, is a potent and selective inhibitor of the norepinephrine transporter (NET) . This compound prevents the reuptake of norepinephrine throughout the brain and inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .

Mode of Action

The mode of action of Atomoxetine involves its interaction with the norepinephrine transporter. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Biochemical Pathways

Atomoxetine affects several biochemical pathways. Primarily, it inhibits the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain . This leads to an increase in norepinephrine and dopamine within the prefrontal cortex .

Pharmacokinetics

Atomoxetine has high aqueous solubility and biological membrane permeability, facilitating its rapid and complete absorption after oral administration . Its absolute oral bioavailability ranges from 63 to 94%, governed by the extent of its first-pass metabolism . Atomoxetine is primarily metabolized by the polymorphically expressed enzyme cytochrome P450 2D6 (CYP2D6) . This results in two distinct populations: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .

Result of Action

The molecular and cellular effects of Atomoxetine’s action primarily involve the modulation of neurotransmitter dynamics in the brain. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of ADHD .

Action Environment

The action, efficacy, and stability of Atomoxetine can be influenced by various environmental factors. The drug’s metabolism can be affected by the individual’s genetic makeup, specifically the polymorphism of the cyp2d6 enzyme . This can lead to variations in the drug’s efficacy and side effects among different individuals .

Properties

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338057
Record name N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82857-40-7
Record name Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82857-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 135252
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Atomoxetine Hydrochloride
Reactant of Route 2
Reactant of Route 2
rac Atomoxetine Hydrochloride
Reactant of Route 3
Reactant of Route 3
rac Atomoxetine Hydrochloride
Reactant of Route 4
Reactant of Route 4
rac Atomoxetine Hydrochloride
Reactant of Route 5
Reactant of Route 5
rac Atomoxetine Hydrochloride
Reactant of Route 6
Reactant of Route 6
rac Atomoxetine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.